molecular formula C20H19FN4O2 B279164 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B279164
M. Wt: 366.4 g/mol
InChI Key: AGELHXHFLJXRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.

Scientific Research Applications

2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a variety of scientific research applications. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects. Additionally, it has been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to have vasodilatory effects.

Mechanism of Action

The mechanism of action of 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. It has also been shown to inhibit the activity of the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as mentioned earlier. It has also been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been shown to have vasodilatory effects, as mentioned earlier.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments is that it is a small molecule that is relatively easy to synthesize. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for scientific research. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective treatments for cancer, neurological disorders, and cardiovascular disease. Another direction is to study its potential use in other areas of scientific research, such as immunology and infectious diseases. Additionally, further studies on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in scientific research.

Synthesis Methods

The synthesis of 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves several steps. The starting material is 3-fluorobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-aminopropyl)imidazole to form the intermediate product. Finally, this intermediate is reacted with benzoyl chloride to form the final product.

Properties

Molecular Formula

C20H19FN4O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-[(3-fluorobenzoyl)amino]-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C20H19FN4O2/c21-16-6-3-5-15(13-16)19(26)24-18-8-2-1-7-17(18)20(27)23-9-4-11-25-12-10-22-14-25/h1-3,5-8,10,12-14H,4,9,11H2,(H,23,27)(H,24,26)

InChI Key

AGELHXHFLJXRMG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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